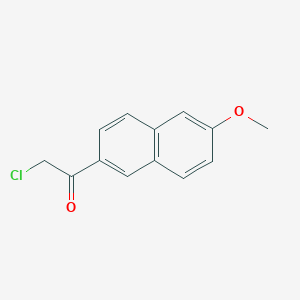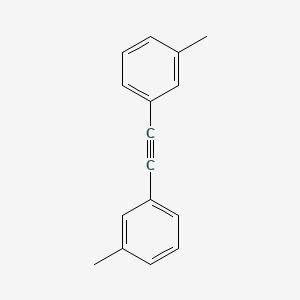
1,2-Di-m-tolylethyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Di-m-tolylethyne is a useful research compound. Its molecular formula is C16H14 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Análisis De Reacciones Químicas
1,2-Di-m-tolylethyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: It can undergo substitution reactions with halogens or other electrophiles. Common reagents used in these reactions include palladium catalysts, copper iodide, and various bases such as potassium carbonate. Major products formed from these reactions include substituted alkynes, alkenes, and aromatic compounds.
Aplicaciones Científicas De Investigación
1,2-Di-m-tolylethyne has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for creating complex molecules.
Biology: It serves as a precursor for fluorescent dyes and other bioactive compounds.
Medicine: It is investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 1,2-Di-m-tolylethyne involves its interaction with various molecular targets and pathways. It acts as a ligand in coordination chemistry, forming complexes with metals that can catalyze various reactions. Its olefinic properties allow it to participate in polymerization and other addition reactions, contributing to its effectiveness in organic synthesis and material science .
Comparación Con Compuestos Similares
1,2-Di-m-tolylethyne can be compared with other similar compounds such as:
1,2-Di-p-tolylethyne: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Diphenylacetylene: Another related compound with distinct electronic properties and uses in organic synthesis.
1,2-Di(naphthalen-2-yl)ethyne: A compound with larger aromatic systems, affecting its solubility and reactivity. The uniqueness of this compound lies in its specific substituents and the resulting balance of stability and reactivity, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
1-methyl-3-[2-(3-methylphenyl)ethynyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-13-5-3-7-15(11-13)9-10-16-8-4-6-14(2)12-16/h3-8,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGHYYQMOXOCCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C#CC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
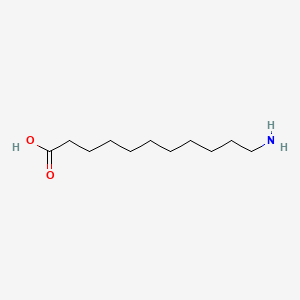
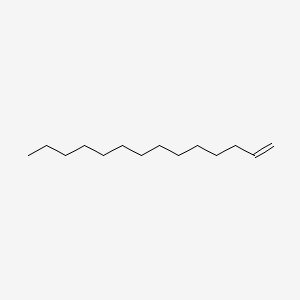




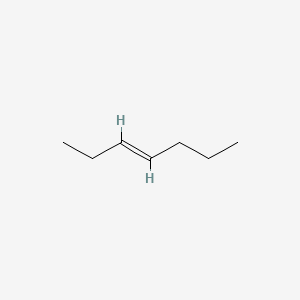

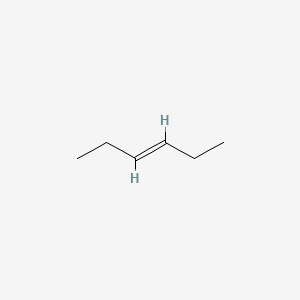
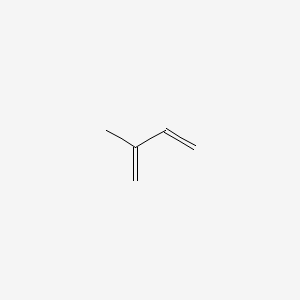
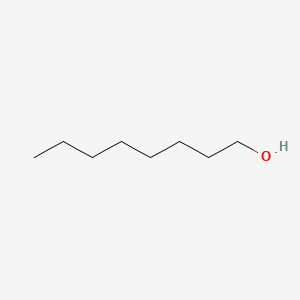

![1-(Bromomethyl)bicyclo[2.1.1]hexane](/img/structure/B7770581.png)
